Taurolithocholic Acid 3-O-Glucuronide Sulfate Disodium Salt
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Overview
Description
Taurolithocholic Acid 3-O-Glucuronide Sulfate Disodium Salt is a bile acid derivative. Bile acids are critical for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a conjugated form of lithocholic acid, which is one of the secondary bile acids produced by the bacterial action on primary bile acids in the colon. The conjugation with taurine and glucuronic acid enhances its solubility and excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Taurolithocholic Acid 3-O-Glucuronide Sulfate Disodium Salt involves several steps:
Synthesis of Lithocholic Acid: Lithocholic acid is synthesized from cholic acid through a series of reactions including oxidation and reduction.
Conjugation with Taurine: Lithocholic acid is conjugated with taurine in the presence of activating agents like carbodiimides.
Glucuronidation: The taurine-conjugated lithocholic acid undergoes glucuronidation using glucuronic acid and catalysts such as uridine diphosphate glucuronosyltransferase.
Sulfation: The final step involves the sulfation of the glucuronide conjugate using sulfur trioxide-pyridine complex or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, filtration, and chromatography to obtain the pure compound.
Quality Control: Ensuring the product meets the required specifications through techniques like high-performance liquid chromatography (HPLC) and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Nucleophilic substitution reactions can take place at the sulfate group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the replacement of the sulfate group with other functional groups.
Scientific Research Applications
Taurolithocholic Acid 3-O-Glucuronide Sulfate Disodium Salt has several applications in scientific research:
Biological Studies: Used to study bile acid transport and metabolism.
Medical Research: Investigates its role in liver diseases and its potential as a therapeutic agent.
Pharmacology: Explores its effects on cellular signaling pathways and its potential as a drug delivery agent.
Industrial Applications: Utilized in the formulation of detergents and emulsifiers due to its surfactant properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (TGR5). These interactions regulate various metabolic pathways, including lipid and glucose metabolism, and influence inflammatory responses. The glucuronide and sulfate conjugates enhance its solubility and facilitate its excretion from the body.
Comparison with Similar Compounds
Similar Compounds
Taurocholic Acid: Another taurine-conjugated bile acid with similar solubility properties.
Glycocholic Acid: A glycine-conjugated bile acid with different metabolic pathways.
Chenodeoxycholic Acid: A primary bile acid with distinct receptor interactions.
Uniqueness
Taurolithocholic Acid 3-O-Glucuronide Sulfate Disodium Salt is unique due to its multiple conjugations, which enhance its solubility and excretion. This makes it particularly useful in studies related to bile acid metabolism and its therapeutic potential in liver diseases.
Properties
CAS No. |
75672-16-1 |
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Molecular Formula |
C₃₂H₅₁NNa₂O₁₁S |
Molecular Weight |
703.79 |
Synonyms |
(3α,5β)-24-oxo-24-[(2-Sulfoethyl)amino]cholan-3-yl β-D-Glucopyranosiduronic Acid Disodium Salt; Cholane β-D-glucopyranosiduronic Acid Deriv.; |
Origin of Product |
United States |
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